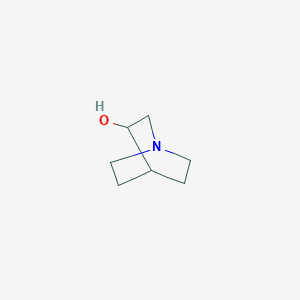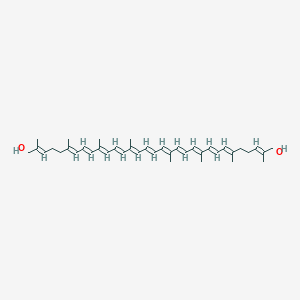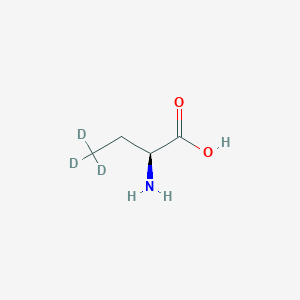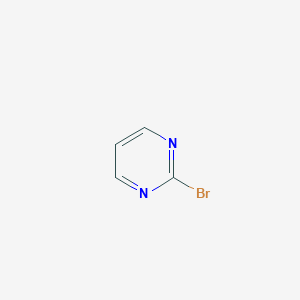
Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate
Descripción general
Descripción
Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate (MCHC) is an organic compound with a variety of uses in scientific research. It is a colorless, water-soluble, and stable compound that is used as a reagent in organic synthesis. It is also used in the synthesis of a wide range of compounds, including peptides, peptidomimetics, and heterocyclic compounds. MCHC is also used in the synthesis of a variety of biologically active compounds.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate and its derivatives serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. These compounds are pivotal in medicinal chemistry due to their potential biological activities. For instance, the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases derived from such intermediates have shown significant antihypertensive α-blocking activity with low toxicity (Abdel-Wahab et al., 2008). Similarly, compounds synthesized through reactions involving this compound have been evaluated for their enzyme inhibition potential, antioxidant properties, and antimicrobial activities, showcasing their diverse applications in the development of new therapeutic agents (Kausar et al., 2019).
Antimicrobial and Antifungal Activities
Research on novel derivatives of this compound has also highlighted their antimicrobial and antifungal potentials. For example, novel Schiff bases of anthranilic acid synthesized from derivatives have shown significant biological potential, including enzyme inhibition against AChE and BChE enzymes, as well as antioxidant activities (Kausar et al., 2019). These findings suggest the utility of these compounds in designing new drugs with enzyme inhibition capabilities.
Anti-inflammatory and Analgesic Activities
The anti-inflammatory and analgesic activities of compounds derived from this compound have been explored in various studies. Compounds like 7-chloro-2-methyl-4H-benzo[d][1,3]-oxazin-4-one and 3-amino-7-chloro-2-methylquinazolin-4(3H)-one, synthesized through reactions with hydrazine hydrate, exhibited significant anti-inflammatory activity in experimental models, suggesting their potential as new anti-inflammatory drugs (Osarodion, 2020).
Pesticidal Activities
Additionally, novel anthranilic diamide derivatives containing iminodithiocarbamate or thiosemicarbazone motifs synthesized from this compound and related compounds have demonstrated modest insecticidal and fungicidal activities against various agricultural pests and diseases. This underscores the potential of these compounds in the development of new agrochemicals (Liu et al., 2018).
Safety and Hazards
“Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate” is classified under the GHS07 hazard class . It can cause skin irritation (H315) and serious eye irritation (H319) . Safety precautions include wearing protective gloves/eye protection/face protection (P280), washing hands thoroughly after handling (P264), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propiedades
IUPAC Name |
methyl N-[(1-amino-2-chloroethylidene)amino]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClN3O2/c1-10-4(9)8-7-3(6)2-5/h2H2,1H3,(H2,6,7)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIGTTPBXVVFPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NN=C(CCl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155742-64-6 | |
| Record name | 2-(2-Chloro-1-iminoethyl) hydrazinecarboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B22468.png)


![(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid](/img/structure/B22480.png)
![5,5'-Diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexayl hexaacetate](/img/structure/B22482.png)
